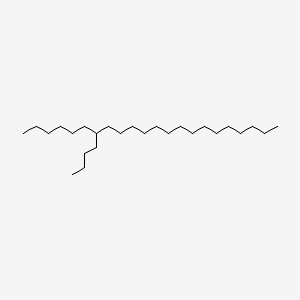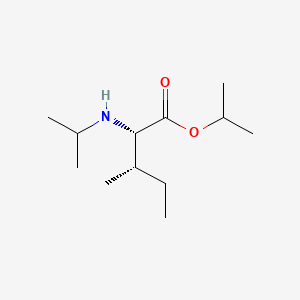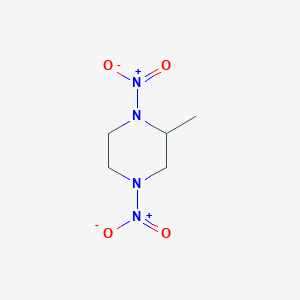
Propanesulfonanilide, 4'-(9-acridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanesulfonanilide, 4’-(9-acridinylamino)- is a chemical compound known for its potential antitumor properties. It is a derivative of acridine, a compound that has been extensively studied for its medicinal properties, particularly in cancer research . The compound is characterized by the presence of an acridine moiety attached to a sulfonanilide group, which contributes to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanesulfonanilide, 4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with a sulfonanilide derivative. One common method involves the use of methanesulfonanilide as a starting material, which is then reacted with 9-aminoacridine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium complexes to facilitate the coupling and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propanesulfonanilide, 4’-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the acridine moiety, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the acridine ring, can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridine N-oxides, while substitution reactions can produce a range of acridine derivatives with different functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Propanesulfonanilide, 4’-(9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound targets specific molecular pathways involved in cell proliferation, leading to the inhibition of cancer cell growth . Additionally, it can interact with various enzymes and proteins, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonanilide derivatives: These compounds share a similar sulfonanilide structure but may have different substituents on the acridine ring.
Acridine derivatives: Compounds like acridine orange and acriflavine have similar acridine moieties but differ in their functional groups and biological activities.
Uniqueness
Propanesulfonanilide, 4’-(9-acridinylamino)- is unique due to its specific combination of an acridine moiety with a sulfonanilide group. This structure imparts distinct biological properties, particularly its potent antitumor activity . The presence of electron-donor substituents on the sulfonanilide ring enhances its activity, making it more effective compared to other similar compounds .
Propriétés
Numéro CAS |
53221-88-8 |
|---|---|
Formule moléculaire |
C22H21N3O2S |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22/h3-14,25H,2,15H2,1H3,(H,23,24) |
Clé InChI |
SCVDOAPVVHAFGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


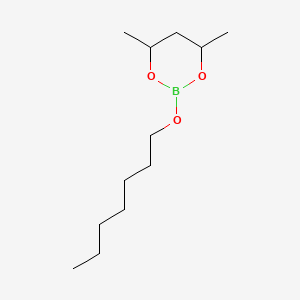

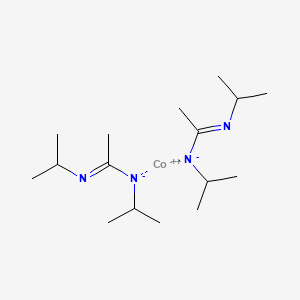
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)

![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
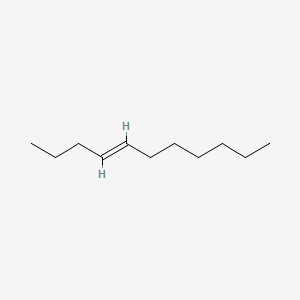
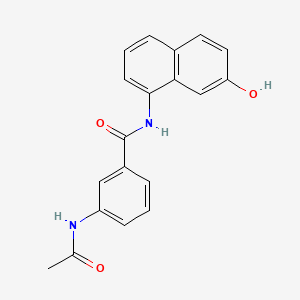
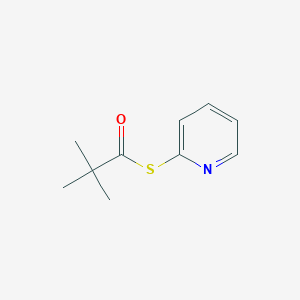
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
